molecular formula C10H7Cl2N3O B052604 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine CAS No. 90723-86-7

2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine

Cat. No.: B052604
CAS No.: 90723-86-7
M. Wt: 256.08 g/mol
InChI Key: JOYIXJKYQUJKQO-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine is a chemical compound with the molecular formula C11H8Cl2N2O. It is a member of the triazine family, which is known for its diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound is characterized by the presence of two chlorine atoms and a methoxyphenyl group attached to a triazine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine typically involves the reaction of 2,4-dichloro-1,3,5-triazine with 4-methoxyphenylamine. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution of the chlorine atoms by the methoxyphenyl group. The reaction is typically conducted in an organic solvent, such as acetonitrile or dimethylformamide, at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity. Additionally, the implementation of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the triazine ring can be substituted by various nucleophiles, such as amines, thiols, and alcohols, to form a wide range of derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols, with reaction conditions typically involving a base (e.g., sodium hydroxide) and an organic solvent (e.g., acetonitrile).

    Coupling Reactions: Reagents such as boronic acids and palladium catalysts are used, with conditions involving elevated temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions include various substituted triazines, which can be tailored for specific applications by modifying the substituents on the triazine ring.

Scientific Research Applications

2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine
  • 2,4-Dichloro-6-(4-methoxyphenyl)benzene
  • 2,4-Dichloro-6-(4-methoxyphenyl)quinoline

Uniqueness

Compared to similar compounds, 2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazine is unique due to its triazine ring structure, which imparts distinct chemical reactivity and stability. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of advanced materials.

Properties

IUPAC Name

2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O/c1-16-7-4-2-6(3-5-7)8-13-9(11)15-10(12)14-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYIXJKYQUJKQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451809
Record name 2,4-dichloro-6-(4-methoxyphenyl)[1,3,5]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90723-86-7
Record name 2,4-dichloro-6-(4-methoxyphenyl)[1,3,5]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 1-litre reactor is charged under nitrogen with cyanuric chloride (36.9 g, 0.2 mol) and then with 50 ml of THF. The suspension is cooled to 5-10° C. With stirring, at a temperature of less than 10° C., a 0.5M solution of para-methoxyphenylmagnesium in THF (400 ml, 0.2 mol) is run in under inert gas over 45 minutes. The reaction mixture is left to stand overnight. The solvent is evaporated on a rotary evaporator. The residue is poured into acidified water. Following extraction with dichloromethane, the organic phase is washed with water and dried over sodium sulphate. The solvent is evaporated. The crude solid obtained is triturated with isopropanol and then filtered. The solid is dissolved in hot toluene. Addition of the same volume of heptane precipitates the product. The precipitate is cooled, isolated by filtration and dried. This gives 31.7 g (yield: 62%) of 2,4-dichloro-6-(4-methoxyphenyl)[1,3,5]triazine in the form of a beige powder (m.p. 133-136° C.), which is used as it is in the following step.
Quantity
36.9 g
Type
reactant
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solution
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400 mL
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50 mL
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Synthesis routes and methods II

Procedure details

Grignard reaction: In a 500 ml sulfonating flask having a stirrer, dropping funnel, condenser and internal thermometer, 7.3 g (0.3 mol) of magnesium turnings and a few grains of iodine are initially introduced into 60 ml of dry tetrahydrofuran (THF). Under dry protective gas (nitrogen), 56.1 g (0.3 mol) of 4-bromoanisole, dissolved in 100 ml of THF, are slowly added dropwise at 60° C. After the complete dissolution of the Mg turnings, the mixture is stirred at 60° C. for 90 minutes. The Grignard solution is then added dropwise at 5° C. under nitrogen in the course of 60 minutes to a solution of 55.3 g (0.3 mol) of cyanuric chloride in 150 ml of THF. The mixture is evaporated to dryness at room temperature, 500 ml of dil. hydrochloric acid are allowed to run in and the mixture is extracted with 300 ml of methylene chloride. For working-up, the solvent is removed in vacuo, and the semisolid residue is tritrated with a little isopropanol and filtered off with suction. Purification is carried out by recrystallization from toluene/hexane (1:1). 62.8 g (82% of theory) of 6-(4-methoxyphenyl)-2,4-dichloro-1,3,5-triazine are obtained (m.p.: 131-134° C.).
Quantity
7.3 g
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reactant
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0 (± 1) mol
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60 mL
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56.1 g
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[Compound]
Name
Mg
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0 (± 1) mol
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reactant
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55.3 g
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150 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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